molecular formula C23H20N6O3S B2997191 N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207010-36-3

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2997191
CAS No.: 1207010-36-3
M. Wt: 460.51
InChI Key: SJOCWAXCORMIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic framework combining pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine and a 2,5-dimethoxyphenyl group linked via a thioacetamide bridge. Its molecular formula is C₂₅H₂₂N₆O₃S, with a molecular weight of 486.55 g/mol. The 2,5-dimethoxy substitution on the phenyl ring enhances electron-donating properties, while the phenylpyrazolo-triazolo-pyrazine core contributes to π-π stacking interactions, critical for binding to biological targets such as kinases or receptors .

Properties

CAS No.

1207010-36-3

Molecular Formula

C23H20N6O3S

Molecular Weight

460.51

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O3S/c1-31-16-8-9-20(32-2)18(12-16)24-21(30)14-33-23-26-25-22-19-13-17(15-6-4-3-5-7-15)27-29(19)11-10-28(22)23/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

SJOCWAXCORMIMQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological efficacy based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazolo-triazole scaffold and subsequent functionalization. The compound's structure can be represented as follows:

C21H22N6O3S\text{C}_{21}\text{H}_{22}\text{N}_{6}\text{O}_{3}\text{S}

Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of pyrazolo derivatives. For instance, thieno[2,3-c]pyrazole compounds have shown significant antioxidant activity against oxidative stress in cellular models. These compounds were evaluated using erythrocyte alterations as biological indicators to assess their protective effects against toxic agents like 4-nonylphenol in fish models such as Clarias gariepinus .

Anticancer Activity

Research has indicated that compounds containing pyrazolo and triazole moieties exhibit notable anticancer properties. A series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines. The most potent derivatives showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer cells (MDA-MB-231) . This suggests that this compound may also possess similar anticancer potential.

Anti-inflammatory and Analgesic Effects

The compound's potential anti-inflammatory effects are supported by findings in related pyrazole derivatives that inhibit inflammatory pathways. For example, certain pyrazolo compounds have been shown to selectively inhibit phosphodiesterase enzymes linked to inflammatory responses . Additionally, some derivatives have been associated with pain relief mechanisms through modulation of neurogenic inflammation.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Adenosine Receptors : Compounds with similar structures have shown affinity for adenosine receptors (A1 and A2A), which play critical roles in inflammation and cancer progression .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation pathways.

Data Summary

Activity Effect Reference
AntioxidantProtective against oxidative stress
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways

Case Studies

  • Erythrocyte Protection in Fish : A study demonstrated that thieno[2,3-c]pyrazole compounds effectively reduced erythrocyte malformations induced by toxic agents in fish models. This indicates a potential protective role for similar compounds like this compound against environmental toxins .
  • Cancer Cell Line Evaluation : Another study evaluated the cytotoxic effects of various synthesized pyrazole derivatives on MDA-MB-231 breast cancer cells. The findings suggested that modifications in the molecular structure significantly influenced their anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

N-(2,4-dimethoxyphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
  • The 2,4-dimethoxyphenyl group alters steric and electronic properties compared to the 2,5-isomer.
  • Impact : Lower molecular weight (461.52 g/mol) and reduced planarity may decrease binding affinity to rigid enzymatic pockets .
N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
  • Key Differences : A cyclohexyl group replaces the 2,5-dimethoxyphenyl moiety, and a 3,4-dimethylphenyl group is attached to the pyrazine ring.
  • Impact : Increased lipophilicity (logP ~3.2) due to the cyclohexyl group may enhance membrane permeability but reduce aqueous solubility .
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
  • Key Differences : A hydroxypyrimidine and methylisoxazole replace the triazolo-pyrazine and dimethoxyphenyl groups.

Key Findings :

  • The target compound’s pyrazolo-triazolo-pyrazine system confers superior kinase inhibition compared to simpler triazolo-pyrimidines .
  • Methoxy groups at the 2,5-positions enhance selectivity for hydrophobic binding pockets over the 2,4-isomer .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL)
Target Compound 486.55 2.8 0.12
N-(2,4-dimethoxyphenyl)-... 461.52 2.1 0.45
N-cyclohexyl-... 418.5 3.2 0.08

Table 2: Pharmacokinetic Parameters (Rats)

Compound t₁/₂ (h) Cₘₐₓ (µg/mL) AUC₀–₂₄ (µg·h/mL)
Target Compound 6.2 1.8 14.3
N-(2,4-dimethoxyphenyl)-... 3.1 2.5 9.7

Q & A

Q. What are the common synthetic routes for synthesizing N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide and its intermediates?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly:
  • Core Formation : Cyclization of pyrazolo-triazolo-pyrazine precursors under reflux conditions. For example, potassium salts of thiolate intermediates (e.g., potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d]triazolo[3,4-f]triazine-6-thiolate) react with haloalkanes (e.g., CnH2n+1Br) in propane-2-ol at elevated temperatures (1 hour, 60–80°C) to form thioether linkages .
  • Acetamide Coupling : The dimethoxyphenyl acetamide side chain is introduced via nucleophilic substitution or carbodiimide-mediated amide bond formation, as seen in analogous N-substituted benzyl/phenyl acetamide syntheses .
  • Purification : Recrystallization from alcohols (e.g., methanol, ethanol) ensures high purity.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the thioether linkage (δ ~2.5–3.5 ppm for SCH2), aromatic protons of dimethoxyphenyl (δ ~6.5–7.5 ppm), and pyrazolo-triazolo-pyrazine core .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the heterocyclic core .
  • Elemental Analysis : Matches calculated C, H, N, and S percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with structural homology to known pyrazolo-triazolo-pyrazine targets (e.g., cyclooxygenase-2 (COX-2), receptor tyrosine kinases). Download crystal structures from Protein Data Bank (PDB) .
  • Docking Workflow : Use software like AutoDock Vina or Schrödinger Suite. Optimize ligand geometry (e.g., DFT-based minimization), define active-site grids, and validate docking protocols with co-crystallized ligands .
  • Key Interactions : Analyze hydrogen bonding (e.g., acetamide carbonyl with catalytic residues) and hydrophobic contacts (phenyl and pyrazine moieties). Compare binding scores to known inhibitors to rank potential targets .

Q. How can researchers resolve discrepancies in bioactivity data across structurally similar pyrazolo-triazolo-pyrazine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkylthio chain length, dimethoxyphenyl position) and assess activity trends. For example, longer alkylthio chains (e.g., nonyl) in 3-(ethylthio)-9-methyl-6-(alkylthio) derivatives enhance kinase inhibition .
  • Assay Standardization : Control variables like solvent (DMSO concentration), cell line viability, and enzyme batch consistency. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) .
  • Meta-Analysis : Compare data across studies with shared scaffolds (e.g., triazolo[3,4-c]pyrazine vs. triazolo[1,5-a]pyrimidine derivatives) to identify scaffold-specific liabilities .

Q. What strategies optimize reaction yields during the synthesis of the pyrazolo-triazolo-pyrazine core?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) for cyclization steps to enhance intermediate solubility. For thioether formation, propane-2-ol improves nucleophilicity of thiolate intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic reactions to accelerate haloalkane substitution .
  • Temperature Control : Gradual heating (e.g., 60°C for 1 hour) prevents side reactions like oxidation of thiol groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.